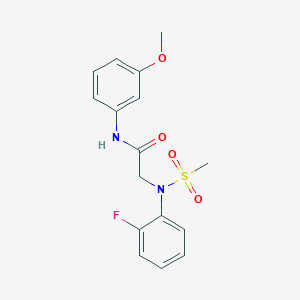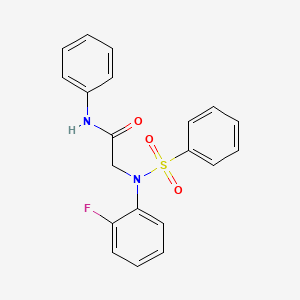
N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BPGM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPGM belongs to the class of glycine receptor antagonists and has been shown to exhibit potent analgesic effects in various animal models.
Aplicaciones Científicas De Investigación
N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. It has been shown to exhibit potent analgesic effects in various animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound achieves its analgesic effects by blocking the glycine receptors in the spinal cord, which are involved in the transmission of pain signals. In addition, this compound has also been studied for its potential use as an anesthetic agent due to its ability to induce sedation and hypnosis in animal models.
Mecanismo De Acción
N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptors in the spinal cord. Glycine receptors are involved in the transmission of pain signals from the periphery to the central nervous system. By blocking these receptors, this compound reduces the transmission of pain signals, leading to a decrease in pain sensation. In addition, this compound has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and sedation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent analgesic effects in various animal models of chronic pain. It has also been shown to induce sedation and hypnosis in animal models, making it a potential anesthetic agent. This compound has a relatively short half-life and is rapidly eliminated from the body, which reduces the risk of accumulation and toxicity. However, this compound has also been shown to cause some adverse effects such as ataxia, muscle weakness, and respiratory depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments, including its potent analgesic effects, its ability to induce sedation and hypnosis, and its relatively short half-life. However, this compound also has some limitations, including its potential adverse effects such as ataxia, muscle weakness, and respiratory depression. In addition, this compound is a relatively new compound, and more research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on N~1~-benzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide. First, more studies are needed to fully understand the pharmacological properties and potential therapeutic applications of this compound. Second, the development of more selective glycine receptor antagonists may lead to the discovery of more effective analgesic agents with fewer adverse effects. Third, the combination of this compound with other analgesic agents may lead to the development of more effective pain management strategies. Fourth, the investigation of this compound's effects on other physiological systems such as the immune system and the cardiovascular system may lead to the discovery of new therapeutic applications. Finally, the exploration of this compound's potential use as an anesthetic agent may lead to the development of new anesthetic agents with fewer adverse effects.
Propiedades
IUPAC Name |
N-benzyl-2-(3-bromo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRORNFHWEGOWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3453100.png)
![4-({[5-(4-bromophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3453114.png)

![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B3453128.png)
![3-(4-chlorophenyl)-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acrylamide](/img/structure/B3453134.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453141.png)


![ethyl 4-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453160.png)
![N-(3-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3453165.png)
![methyl 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453182.png)
![ethyl 2-{[N-(2,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3453185.png)

